molecular formula C18H20N4O B4170074 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4170074
M. Wt: 308.4 g/mol
InChI Key: BUHILMBBYCSUBJ-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is known for its unique structure, characterized by a tricyclic system fused with both triazole and quinazoline rings. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one generally involves a multi-step reaction process:

  • Formation of Intermediates: : Starting with the preparation of quinazoline and triazole intermediates.

  • Cyclization: : The intermediates undergo cyclization under acidic or basic conditions to form the triazoloquinazoline core.

  • Functional Group Modification: : Introduction of phenyl and methyl groups through alkylation or acylation reactions, using reagents like phenylboronic acid and methyl iodide.

  • Purification: : The final compound is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial synthesis might involve optimization of these laboratory steps to scale up the production. Techniques such as flow chemistry and automation can enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional oxygen-containing functional groups.

  • Reduction: : Reduction reactions can modify the triazole or quinazoline rings.

  • Substitution: : Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Using halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Reduced triazole or quinazoline rings.

  • Substitution Products: : Halogenated or nitrated derivatives.

Scientific Research Applications

2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has varied applications:

  • Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or activator.

  • Medicine: : Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound’s biological effects often arise from its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function, affecting downstream signaling pathways. Detailed mechanistic studies reveal its role in modulating cellular processes like apoptosis, inflammation, or cell proliferation.

Comparison with Similar Compounds

2,6,6-Trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared to other triazoloquinazoline derivatives:

  • 2-Methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks additional methyl groups, potentially altering its pharmacological activity.

  • 6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : The absence of one methyl group might affect its chemical reactivity.

  • 9-Phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: : Lacks all methyl groups, potentially reducing its stability and biological activity.

Conclusion

This compound is a compound with diverse applications and intriguing chemical properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields. The ongoing research will continue to unveil its full potential and range of applications.

Properties

IUPAC Name

2,6,6-trimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-11-19-17-20-13-9-18(2,3)10-14(23)15(13)16(22(17)21-11)12-7-5-4-6-8-12/h4-8,16H,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHILMBBYCSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 6
Reactant of Route 6
2,6,6-trimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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